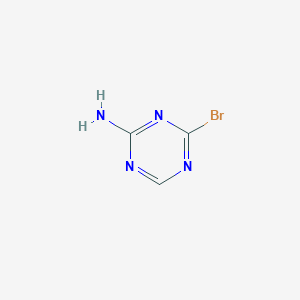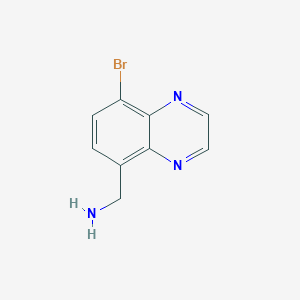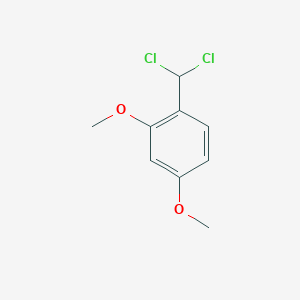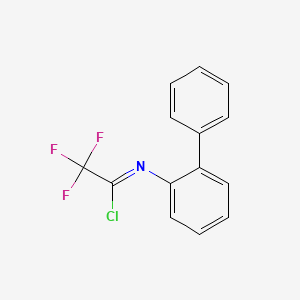
N-(2-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl group attached to a trifluoroacetimidoyl chloride moiety. Biphenyl derivatives are known for their wide range of applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 2-biphenylyl amine with trifluoroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste.
化学反应分析
Types of Reactions
N-(2-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The biphenyl moiety can undergo oxidation to form biphenyl quinones, while reduction can lead to the formation of biphenyl diols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Substituted biphenyl derivatives.
Oxidation Reactions: Biphenyl quinones.
Reduction Reactions: Biphenyl diols.
Coupling Reactions: Biaryl compounds.
科学研究应用
N-(2-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
作用机制
The mechanism of action of N-(2-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride involves its interaction with specific molecular targets. The trifluoroacetimidoyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The biphenyl moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
- N-(2-Biphenylyl)-2,2,2-trifluoroacetamide
- N-(2-Biphenylyl)-2,2,2-trifluoroethanamine
- N-(2-Biphenylyl)-2,2,2-trifluoroacetyl chloride
Uniqueness
N-(2-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the presence of the trifluoroacetimidoyl chloride group, which imparts distinct reactivity and binding properties. This compound exhibits higher stability and specificity in its interactions compared to similar compounds, making it valuable in various applications.
属性
分子式 |
C14H9ClF3N |
|---|---|
分子量 |
283.67 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-N-(2-phenylphenyl)ethanimidoyl chloride |
InChI |
InChI=1S/C14H9ClF3N/c15-13(14(16,17)18)19-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H |
InChI 键 |
IUCXWACKTYPAGH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N=C(C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



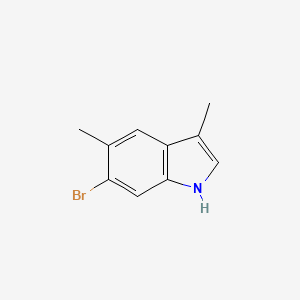
![5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine](/img/structure/B13680269.png)
![Benzo[b]thiophene-4-acetyl chloride](/img/structure/B13680278.png)
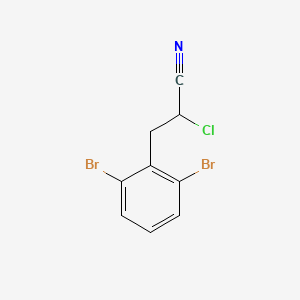
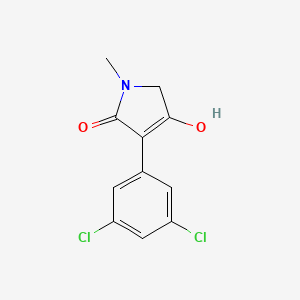
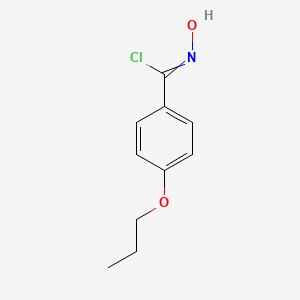
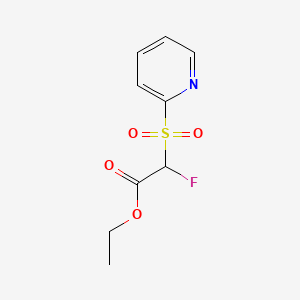
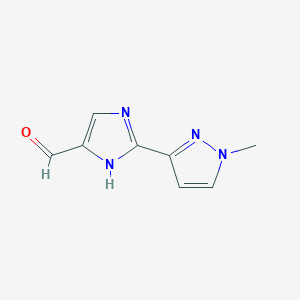
![6,8-Dichloro-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13680311.png)
![1-Iodo-[1,2]azaborinino[1,2-a][1,2]azaborinine](/img/structure/B13680318.png)
